molecular formula C9H7FN2O2 B13056158 1,3,4-Oxadiazole-2-methanol, 5-(4-fluorophenyl)- CAS No. 54014-09-4

1,3,4-Oxadiazole-2-methanol, 5-(4-fluorophenyl)-

Cat. No.: B13056158
CAS No.: 54014-09-4
M. Wt: 194.16 g/mol
InChI Key: JYOQFQRZPKMZNH-UHFFFAOYSA-N
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Description

(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)methanol: is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of the 4-fluorophenyl group adds unique properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)methanol typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-fluorobenzohydrazide with glyoxylic acid under acidic conditions to form the oxadiazole ring . The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)methanol: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include fluorinated aldehydes, carboxylic acids, and substituted oxadiazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)methanol: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)methanol involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)methanol: can be compared with other similar compounds such as:

  • (3-Chloro-5-fluorophenyl)(4-fluorophenyl)methanol
  • (2-Bromophenyl)(4-fluorophenyl)methanol
  • (3-Bromophenyl)(4-fluorophenyl)methanol

These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and biological activities.

Properties

CAS No.

54014-09-4

Molecular Formula

C9H7FN2O2

Molecular Weight

194.16 g/mol

IUPAC Name

[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methanol

InChI

InChI=1S/C9H7FN2O2/c10-7-3-1-6(2-4-7)9-12-11-8(5-13)14-9/h1-4,13H,5H2

InChI Key

JYOQFQRZPKMZNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)CO)F

Origin of Product

United States

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